6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinic acid
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Overview
Description
6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinic acid is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinic acid typically involves the reaction of 3,4-dihydroquinoline with 4-methylnicotinic acid under specific conditions. One common method is the Castagnoli–Cushman reaction, which is used to synthesize derivatives of 3,4-dihydroisoquinolin-1(2H)-one . This reaction involves the use of supercritical CO2 as a solvent and reductive cyclization of 3-(2-nitrophenyl)acrylic acids .
Industrial Production Methods
the principles of green chemistry, such as the use of less hazardous solvents and renewable catalysts, are often applied to improve the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may yield fully saturated quinoline derivatives .
Scientific Research Applications
6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioomycete properties.
Industry: Used in the development of agrochemical products for plant disease management.
Mechanism of Action
The mechanism of action of 6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinic acid involves the disruption of biological membrane systems. This compound interacts with cellular membranes, leading to changes in membrane permeability and function. The molecular targets and pathways involved in this process are still under investigation, but it is believed that the compound may interfere with lipid metabolism and membrane integrity .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one: Known for its antioomycete activity.
8-Hydroxy-3,4-dihydro-1H-quinolin-2-one: Exhibits antimicrobial properties.
8-Methoxy-3,4-dihydro-1H-quinolin-2-one: Also known for its antimicrobial activity.
Uniqueness
6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinic acid is unique due to its specific structural features, which confer distinct biological activities
Properties
Molecular Formula |
C16H16N2O2 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
6-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H16N2O2/c1-11-9-15(17-10-13(11)16(19)20)18-8-4-6-12-5-2-3-7-14(12)18/h2-3,5,7,9-10H,4,6,8H2,1H3,(H,19,20) |
InChI Key |
WKEDDWKKEIRDGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
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